1-Bromophthalazine hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6Br2N2 |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
1-bromophthalazine;hydrobromide |
InChI |
InChI=1S/C8H5BrN2.BrH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H |
InChI Key |
CKPLSJVGQDFLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2Br.Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Bromophthalazine Hydrobromide
Direct Halogenation Strategies: Optimization and Mechanistic Considerations
Direct halogenation of the phthalazine (B143731) core presents a potentially atom-economical route to 1-bromophthalazine (B1282270). However, the electronic nature of the phthalazine ring system poses challenges in terms of reactivity and regioselectivity.
The direct electrophilic bromination of the parent phthalazine molecule is not a commonly employed method for the synthesis of 1-bromophthalazine. The phthalazine ring, being a diazine, is an electron-deficient heteroaromatic system. The two nitrogen atoms exert a deactivating effect on the ring, making it less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution conditions often require harsh reagents and high temperatures, which can lead to low yields and the formation of complex mixtures of products.
Mechanistically, electrophilic attack on the phthalazine ring is predicted to be challenging. The nitrogen atoms withdraw electron density from the carbocyclic ring, reducing its nucleophilicity. Furthermore, under acidic conditions typically used for bromination, the nitrogen atoms are likely to be protonated, further deactivating the ring towards electrophilic substitution.
Controlling the regioselectivity of direct bromination to favor the 1-position of phthalazine is a significant synthetic hurdle. In electrophilic aromatic substitution reactions of N-heterocycles, the position of substitution is governed by the stability of the resulting intermediate (the sigma complex or arenium ion). For phthalazine, theoretical considerations suggest that electrophilic attack is more likely to occur on the benzene (B151609) ring rather than the pyridazine (B1198779) ring. Within the benzene ring, the positions are not equivalent, and a mixture of isomers would be expected. The presence of the electron-withdrawing pyridazine ring fused to the benzene ring directs electrophilic attack to the 5- and 8-positions. Therefore, achieving selective bromination at the 1-position through direct electrophilic attack on unsubstituted phthalazine is highly improbable.
Once 1-bromophthalazine is synthesized, the formation of its hydrobromide salt is a straightforward acid-base reaction. 1-Bromophthalazine, possessing basic nitrogen atoms in the heterocyclic ring, readily reacts with hydrobromic acid (HBr). This is often achieved by treating a solution of 1-bromophthalazine in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), with a solution of HBr. The resulting 1-bromophthalazine hydrobromide salt is typically a solid that precipitates from the reaction mixture and can be isolated by filtration. In some synthetic procedures, the hydrobromide salt is formed in situ during the work-up of the reaction that generates the 1-bromophthalazine. For instance, if the bromination reaction is quenched with an acidic aqueous solution containing bromide ions, the hydrobromide salt may precipitate directly.
A documented procedure for the formation of the hydrobromide salt involves the reaction of 2H-1-phthalazinone with phosphorous oxybromide. The product obtained from this reaction is the hydrobromide salt of 1-bromophthalazine, which can be collected by filtration after cooling the reaction mixture. thieme-connect.de
Indirect Synthetic Routes from Substituted Phthalazines
Given the challenges associated with direct bromination, indirect synthetic routes starting from substituted phthalazines are the more common and reliable methods for preparing 1-bromophthalazine. These methods involve the conversion of a precursor functional group at the 1-position into a bromine atom.
A common strategy for the synthesis of 1-bromophthalazine is through a halogen exchange reaction, often starting from the more readily available 1-chlorophthalazine (B19308). The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom.
The Finkelstein reaction, or a variation thereof, can be employed for this transformation. In a typical procedure, 1-chlorophthalazine is treated with a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent. The choice of solvent is crucial to drive the equilibrium towards the desired product. The mechanism involves the nucleophilic attack of the bromide ion on the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate. The departure of the chloride ion yields 1-bromophthalazine. While specific conditions for the conversion of 1-chlorophthalazine to 1-bromophthalazine are not extensively detailed in readily available literature, the general principles of aromatic Finkelstein reactions suggest the use of polar aprotic solvents and potentially a catalyst to facilitate the exchange. researchgate.netorganic-chemistry.org
Table 1: Reagents for Halogen Exchange Reactions
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| 1-Chlorophthalazine | Sodium Bromide (NaBr) | 1-Bromophthalazine | Typically performed in a polar aprotic solvent. |
The conversion of phthalazinone (a hydroxy-phthalazine tautomer) or aminophthalazine derivatives into 1-bromophthalazine represents a robust and frequently utilized synthetic strategy.
From Hydroxy-Phthalazine Derivatives (Phthalazinones):
2H-1-Phthalazinone, which exists in tautomeric equilibrium with 1-hydroxyphthalazine, is a common precursor for the synthesis of 1-halophthalazines. The hydroxyl group can be converted into a good leaving group, which is then displaced by a bromide ion. A well-established method involves the treatment of 2H-1-phthalazinone with a brominating agent such as phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxybromide. thieme-connect.de
A detailed procedure describes the reaction of 2H-1-phthalazinone with phosphorous oxybromide in a mixture of diethyl ether and tetrahydrofuran. The reaction is stirred at room temperature and then heated to 55-60°C. Upon cooling, the this compound salt precipitates as a pale-yellowish solid. thieme-connect.de
Table 2: Synthesis of this compound from 2H-1-Phthalazinone
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
From Amino-Phthalazine Derivatives:
1-Aminophthalazine can be converted to 1-bromophthalazine via the Sandmeyer reaction. This classic transformation in aromatic chemistry involves the diazotization of the primary amino group followed by displacement with a bromide ion, typically using a copper(I) bromide catalyst. uomustansiriyah.edu.iqlibretexts.orgresearchgate.netnih.govnih.gov
The first step is the diazotization of 1-aminophthalazine, which is achieved by treating it with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C). This forms the corresponding diazonium salt. The subsequent addition of a solution of copper(I) bromide (CuBr) in HBr to the diazonium salt solution induces the decomposition of the diazonium group with the evolution of nitrogen gas and the formation of 1-bromophthalazine. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical which then abstracts a bromine atom from a copper(II) species.
Table 3: General Steps for Sandmeyer Reaction of 1-Aminophthalazine
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Diazotization | 1-Aminophthalazine, NaNO2, HBr | 1-Phthalazinediazonium Bromide |
Reductive Debromination and Subsequent Re-bromination for Purity Enhancement
Achieving high purity is crucial for pharmaceutical intermediates and fine chemicals. In the synthesis of 1-bromophthalazine, certain impurities may form that are difficult to separate due to similar physical properties, such as solubility and chromatographic behavior. A potential, albeit chemically intensive, strategy to attain exceptional purity involves a multi-step process of reductive debromination followed by a controlled re-bromination.
This strategy is predicated on the hypothesis that the unbrominated parent heterocycle, phthalazine, can be more easily purified than its brominated counterpart. The process would unfold as follows:
Crude Synthesis: An initial synthesis of 1-bromophthalazine is performed, yielding a product with closely related impurities.
Reductive Debromination: The crude mixture is subjected to reductive conditions to cleave the C-Br bond, converting 1-bromophthalazine and any brominated impurities back to the parent phthalazine structure. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base to neutralize the resulting HBr is a common method for such transformations.
Purification of Phthalazine: The resulting phthalazine is now purified to a high degree using standard techniques such as distillation or crystallization. The physical properties of phthalazine differ more significantly from the potential non-brominated impurities than 1-bromophthalazine does from its brominated impurities, facilitating a more effective separation.
Controlled Re-bromination: The highly purified phthalazine is then subjected to a precise and regioselective re-bromination reaction to re-introduce the bromine atom at the 1-position. Methods for brominating N-heterocycles often utilize reagents like N-Bromosuccinimide (NBS) or molecular bromine under controlled conditions to ensure high selectivity and yield. researchgate.netrsc.org
While this method is not atom-economical due to the addition and subsequent removal and re-addition of reagents, its value lies in its potential to deliver a final product of exceptionally high purity, which may be required for specific, sensitive applications.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acsgcipr.org
A significant advancement in green synthesis is the development of solvent-free reaction conditions. Mechanochemistry, which uses mechanical energy (e.g., grinding, milling) to induce chemical reactions, is a prime example of a solvent-free technique. nih.gov This approach can reduce waste and energy consumption associated with traditional solvent-based methods. rsc.org
For the synthesis of 1-bromophthalazine, a mechanochemical approach could involve grinding solid phthalazine with a solid brominating agent, such as N-bromosuccinimide (NBS). rsc.orgresearchgate.net The mechanical force provides the energy needed to overcome the activation barrier, and the reaction proceeds in the solid state. This method eliminates the need for potentially hazardous solvents like carbon tetrachloride, which was conventionally used for such brominations. researchgate.net
Table 1: Comparison of Conventional vs. Mechanochemical Synthesis
| Feature | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent | Required (e.g., CCl4, CHCl3) | None or minimal (liquid-assisted grinding) |
| Energy Input | Thermal (heating/refluxing) | Mechanical (grinding/milling) |
| Waste | Solvent waste, by-products | Minimal solvent waste, by-products |
| Safety | Risks associated with hazardous solvents | Reduced risk from solvent exposure |
| Potential for 1-Bromophthalazine | Established but less environmentally friendly | Greener alternative, potentially faster reaction times |
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while minimizing waste. bsef.com For the bromination of phthalazine, several catalytic strategies can be employed.
Lewis Acid Catalysis: Lewis acids can be used to activate the brominating agent, enhancing its electrophilicity and promoting a more efficient reaction.
Photocatalysis: The use of visible light to initiate radical bromination is a green alternative to traditional methods that often require radical initiators. researchgate.net UV bromination, for instance, can activate bromine without extreme temperatures or harsh chemicals, allowing for highly selective reactions. ascensusspecialties.com
Aerobic Oxidative Bromination: These systems use a bromide source (like NaBr or HBr) and an oxidant, often molecular oxygen from the air, to generate the active brominating species in situ. nih.gov Using a catalyst like an ionic liquid can promote this process, making it a sustainable method. nih.gov
Chiral Catalysis: For related structures, catalysts such as those derived from dihydroquinidine (B8771983) have been used for enantioselective brominations. A catalyst containing a phthalazine core, 1,4-Bis(9-O-dihydroquinidinyl)phthalazine, is known to catalyze bromination reactions, highlighting the compatibility of the phthalazine scaffold with such catalytic systems. buchler-gmbh.com
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgprimescholars.com An ideal reaction has a 100% atom economy. rsc.org In synthesizing 1-bromophthalazine, the choice of brominating agent and reaction type significantly impacts the atom economy.
Consider two common pathways for the bromination of phthalazine (C₈H₆N₂):
Substitution with Molecular Bromine (Br₂): C₈H₆N₂ + Br₂ → C₈H₅BrN₂ + HBr
Substitution with N-Bromosuccinimide (NBS): C₈H₆N₂ + C₄H₄BrNO₂ → C₈H₅BrN₂ + C₄H₅NO₂ (Succinimide)
The atom economy for each process can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org
Table 2: Atom Economy Comparison for 1-Bromophthalazine Synthesis
| Reaction | Reactants | M.W. of Reactants (g/mol) | Desired Product | M.W. of Product (g/mol) | By-product | M.W. of By-product (g/mol) | % Atom Economy |
|---|---|---|---|---|---|---|---|
| Bromination with Br₂ | Phthalazine (C₈H₆N₂) + Bromine (Br₂) | 130.15 + 159.81 = 289.96 | 1-Bromophthalazine (C₈H₅BrN₂) | 209.05 | HBr | 80.91 | 72.1% |
| Bromination with NBS | Phthalazine (C₈H₆N₂) + NBS (C₄H₄BrNO₂) | 130.15 + 177.99 = 308.14 | 1-Bromophthalazine (C₈H₅BrN₂) | 209.05 | Succinimide | 99.09 | 67.8% |
Molecular weights are approximate.
From this analysis, direct bromination with Br₂ exhibits a higher atom economy. However, NBS is often preferred for its selectivity and safer handling, representing a trade-off between atom economy and practical process considerations. organic-chemistry.org Waste minimization strategies would focus on recycling the solvent if used, and either finding a use for the by-product (HBr or succinimide) or choosing a catalytic route that regenerates the active species, thus producing less stoichiometric waste. nih.gov
Scale-Up Considerations and Process Optimization for Industrial Synthesis of this compound
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, and efficiency. acs.orgganeshremedies.com For the synthesis of this compound, key scale-up challenges include managing the exothermic nature of the bromination reaction and handling hazardous materials like molecular bromine and the hydrogen bromide (HBr) by-product.
Key Process Optimization Parameters:
Reagent Choice and Handling: While Br₂ has better atom economy, its high reactivity and hazardous nature (toxic, corrosive, high vapor pressure) require specialized handling infrastructure on a large scale, such as closed systems and dedicated storage tanks. ganeshremedies.com Using a safer brominating agent like NBS or an in-situ generation method (e.g., NaBr/oxidant) might be preferable despite higher initial costs or lower atom economy. nih.gov
Thermal Management: Bromination reactions are typically exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of over-brominated or decomposition products. The choice of reactor (e.g., jacketed glass-lined reactor vs. continuous flow reactor) and the efficiency of the cooling system are paramount. Continuous flow reactors offer superior heat and mass transfer, providing better temperature control and safety for highly exothermic processes. acs.org
By-product Management: The synthesis generates stoichiometric amounts of HBr. In an industrial setting, this acidic gas must be scrubbed before venting. An alternative is to capture the HBr and use it to form the hydrobromide salt of the product directly, or to convert it into other useful bromine compounds, creating a more sustainable process. ganeshremedies.com
Solvent Selection and Recovery: The choice of solvent must balance reaction performance with safety, environmental impact, and the ease of recovery and recycling. Esters like ethyl acetate have been shown to be effective and relatively safe solvents for some bromination processes. google.com
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction (e.g., via spectroscopy) can help optimize reaction time, ensure complete conversion, and detect the formation of impurities, leading to better process control and consistency.
Purity Assessment and Isolation Techniques Post-Synthesis: Crystallization and Precipitation Protocols
Following the synthesis, this compound must be isolated from the reaction mixture and purified. Crystallization and precipitation are the most common and effective methods for purifying solid organic compounds. nih.gov
Precipitation: Precipitation is a rapid method to isolate the product from the reaction solvent. Since the product is a hydrobromide salt, it is likely to have low solubility in many non-polar organic solvents. After the reaction is complete, the product might precipitate directly from the reaction mixture upon cooling. Alternatively, an anti-solvent (a solvent in which the product is insoluble) can be added to induce precipitation. This initial solid can then be collected by filtration. Polyelectrolyte-induced precipitation is another advanced technique used for purifying complex molecules, though it is more common for biomolecules. nih.gov
Crystallization: For higher purity, recrystallization is the preferred method. This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a well-defined crystal lattice. Impurities are excluded from the growing crystals and remain in the mother liquor.
The key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a hydrobromide salt like this compound, polar protic solvents are often good candidates. The separation of isomers can sometimes be achieved via fractional crystallization, which relies on slight differences in solubility. clockss.org
Table 3: Potential Solvent Systems for Crystallization of this compound
| Solvent Class | Example Solvents | Rationale for Use |
|---|---|---|
| Alcohols | Ethanol, Isopropanol (B130326), Methanol | Good at dissolving polar salts when hot, with reduced solubility upon cooling. |
| Esters | Ethyl Acetate | Often used as a less polar component in a co-solvent system to reduce solubility and induce crystallization. |
| Ketones | Acetone | Can be effective, but reactivity with HBr should be considered. |
| Aqueous Mixtures | Ethanol/Water, Acetic Acid | Water increases polarity to dissolve the salt, while the organic co-solvent helps to decrease solubility upon cooling. |
The optimal protocol would be determined experimentally, often by screening a variety of solvents to find the best balance of yield and purity. The final purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Chemical Reactivity and Mechanistic Investigations of 1 Bromophthalazine Hydrobromide
Reactivity of the Bromine Atom: Nucleophilic Substitution and Cross-Coupling Reactions
The carbon-bromine bond in 1-bromophthalazine (B1282270) is the primary site of reactivity, enabling a diverse array of chemical transformations. This reactivity is central to the synthetic utility of the compound, providing a handle for the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 1-bromophthalazine hydrobromide serves as a versatile substrate in these transformations. researchgate.net These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve its coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. libretexts.org This approach allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 1-position of the phthalazine (B143731) ring. The reaction is valued for the stability and low toxicity of the boron reagents. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org While effective for creating C-C bonds with this compound, the toxicity of the organotin compounds is a significant drawback. organic-chemistry.org The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with the organohalide. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org The reaction of this compound with an appropriate organozinc compound in the presence of a palladium or nickel catalyst would furnish the corresponding 1-substituted phthalazine. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov Reacting this compound with an alkene under Heck conditions would lead to the formation of a 1-alkenylphthalazine derivative. This reaction is a powerful tool for the vinylation of aryl halides. youtube.com
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically co-catalyzed by copper(I) iodide, allows for the introduction of an alkynyl group at the 1-position of the phthalazine ring. wikipedia.orgyoutube.comnih.gov The resulting 1-alkynylphthalazines are versatile intermediates for further synthetic elaborations.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Coupling Reaction | Organometallic Reagent | Resulting Bond | Key Features |
| Suzuki | Organoboron (e.g., boronic acid) | C-C | Mild conditions, stable reagents |
| Stille | Organotin | C-C | Versatile, but toxic reagents |
| Negishi | Organozinc | C-C | High reactivity and tolerance |
| Heck | Alkene | C-C (alkenyl) | Forms substituted alkenes |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Mild conditions, copper co-catalyst |
Copper-mediated coupling reactions provide important pathways for the formation of carbon-heteroatom bonds, complementing the C-C bond-forming capabilities of palladium-catalyzed reactions.
Ullmann Condensation: The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. While historically requiring harsh conditions, modern modifications have made this a more versatile reaction. Applying these conditions to this compound would enable the synthesis of 1-alkoxy, 1-amino, and 1-thioalkyl phthalazine derivatives.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. While palladium-catalyzed, copper has also been explored as a catalyst for similar transformations. This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful method for synthesizing N-aryl and N-heteroaryl amines from this compound.
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a phthalazin-1-yl radical. This reactive intermediate can then participate in various radical reactions to form new bonds. These reactions are often initiated by radical initiators such as AIBN or by photolysis. The resulting radical can be trapped by a variety of radical acceptors, including alkenes, alkynes, and other radical species, leading to the functionalization of the phthalazine ring at the C1 position.
Reactivity of the Phthalazine Ring System
Beyond the reactivity of the bromine substituent, the phthalazine ring itself is susceptible to attack by both electrophiles and nucleophiles, leading to further functionalization of the heterocyclic core.
The phthalazine ring is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions challenging. However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can occur. The directing effects of the fused benzene (B151609) ring and the nitrogen atoms influence the regioselectivity of these substitutions, with the positions on the benzenoid ring being the most likely sites of attack.
The electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the pyridazine (B1198779) ring, particularly those adjacent to the nitrogen atoms. For this compound, nucleophilic attack could potentially occur at positions other than C1, leading to a variety of substituted phthalazine derivatives. These addition products can then undergo subsequent transformations, such as oxidation or elimination, to yield stable aromatic products.
Ring-Opening and Rearrangement Reactions under Specific Conditions
The phthalazine core, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions, often leading to the formation of other heterocyclic systems or functionalized benzene derivatives. These transformations typically require activation of the phthalazine ring, for which the bromo-substituent and the protonated state of this compound can play a significant role.
Ring Transformation Reactions:
One notable reaction is the transformation of the phthalazine ring into a seven-membered benzodiazocine system. This has been reported to occur through the reaction of 1-substituted phthalazines with ynamines, which proceeds via an addition-cyclization-ring expansion pathway nih.gov. In the case of 1-bromophthalazine, the electron-withdrawing nature of the bromine atom could influence the initial nucleophilic attack of the ynamine.
Another potential pathway involves the decomposition of the phthalazine ring. For instance, treatment with zinc and hydrochloric acid can lead to the formation of ortho-xylylene diamine, indicating the cleavage of the N-N bond and reduction of the heterocyclic ring wikipedia.org.
Rearrangement Reactions:
Rearrangement reactions of phthalazine derivatives are less common but can be induced. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, provides a mechanistic framework that could be relevant to appropriately substituted phthalazine derivatives wikipedia.org. For example, a phthalazine derivative bearing a propargyl alcohol substituent could potentially undergo such a rearrangement under acidic conditions, similar to those provided by the hydrobromide salt.
The Favorskii rearrangement, which involves the transformation of α-halogenated ketones into carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, is another example of a rearrangement that could be envisioned for a functionalized 1-bromophthalazine derivative msu.edu. While not a direct reaction of the phthalazine ring itself, the bromo-substituent could participate in such a reaction if a suitable ketone functionality were present on a side chain.
The table below summarizes potential reaction types and the required conditions or structural features.
| Reaction Type | Reagents/Conditions | Potential Product | Mechanistic Insight |
| Ring Expansion | Ynamines | Benzodiazocine derivatives | Addition-cyclization-ring expansion nih.gov |
| Ring Cleavage | Zn, HCl | o-Xylylene diamine | Reductive decomposition wikipedia.org |
| Side-chain Rearrangement | Acid catalysis (for propargyl alcohols) | α,β-Unsaturated carbonyls | Meyer-Schuster type rearrangement wikipedia.org |
It is important to note that the reactivity of this compound in these specific transformations would be highly dependent on the reaction conditions and the nature of other substituents on the phthalazine ring.
Influence of the Hydrobromide Counterion on Reactivity and Protonation State
Acid-Base Equilibria and pKa Determination of this compound in Various Media
The basicity of the phthalazine nucleus is a key determinant of its behavior in solution. The two nitrogen atoms in the ring can act as proton acceptors. The pKa of the parent phthalazine molecule has been reported, with values around 3.39-3.47, and a calculated basic pKa of 2.89 wikipedia.orgebi.ac.ukchemicalbook.com. This indicates that phthalazine is a weak base.
The presence of a bromine atom at the 1-position is expected to decrease the basicity of the phthalazine ring due to the electron-withdrawing inductive effect of the halogen. This effect would lead to a lower pKa value for 1-bromophthalazine compared to the unsubstituted phthalazine. Consequently, this compound would be a stronger acid than phthalazine hydrobromide.
The table below compares the known pKa values for phthalazine and provides an expected trend for 1-bromophthalazine.
| Compound | Reported pKa | Expected pKa of Conjugate Acid | Rationale for Expected Value |
| Phthalazine | 3.39 wikipedia.org, 3.47 chemicalbook.com | ~3.4 | Parent compound |
| 1-Bromophthalazine | Not reported | < 3.4 | Electron-withdrawing inductive effect of bromine |
The medium in which the pKa is measured will also have a significant effect. In non-aqueous solvents, the acid-base equilibria can be shifted considerably compared to aqueous media, depending on the solvent's polarity and its ability to solvate the ions.
Protonation Effects on Electronic Structure, Reaction Pathways, and Tautomerism
Protonation of one of the nitrogen atoms in the phthalazine ring of this compound has a profound effect on its electronic structure. The protonated form, the phthalazinium cation, is significantly more electron-deficient than the neutral molecule. This increased electrophilicity makes the ring more susceptible to nucleophilic attack.
Studies on related protonated phthalazine systems have shown that protonation leads to a downfield shift of the aromatic proton signals in NMR spectra, particularly for the protons alpha to the protonated nitrogen atoms, which is consistent with a decrease in electron density in the ring . This electronic perturbation can alter the regioselectivity of reactions and enable transformations that are not feasible with the neutral molecule.
Protonation can also influence tautomeric equilibria. While 1-bromophthalazine itself does not exhibit significant tautomerism, related phthalazinone derivatives can exist in lactam-lactim tautomeric forms rsc.orgchemmethod.com. The protonation state can shift this equilibrium. For this compound, protonation is expected to occur on one of the ring nitrogens.
The increased electrophilicity of the protonated ring can facilitate reactions such as dearomatization. For example, the enantioselective dearomatization of phthalazines has been achieved through the in-situ generation of N-acylphthalazinium species, which are then attacked by nucleophiles acs.org. The hydrobromide salt provides a pre-activated substrate for similar transformations.
Role of Hydrogen Bonding in Solid-State Reactivity and Stabilization
In the solid state, the hydrobromide counterion is intimately involved in the crystal lattice, primarily through hydrogen bonding. The protonated nitrogen atom of the phthalazinium cation acts as a hydrogen bond donor, forming a strong N-H···Br⁻ hydrogen bond with the bromide anion. This interaction is a key factor in the stabilization of the crystal structure.
The nature of hydrogen bonding in amine hydrohalides has been studied, and it is known to significantly influence their physical properties nih.gov. The strength of the hydrogen bond can affect the compound's melting point, solubility, and stability.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Significance |
| N-H (from protonated phthalazine) | Br⁻ (from hydrobromide) | N-H···Br⁻ | Primary interaction in the solid state, stabilizes the crystal lattice. |
This hydrogen bonding network can also influence the reactivity of the compound in the solid state by holding the molecules in a specific orientation, which can be conducive to certain topochemical reactions. The arrangement of the molecules in the crystal lattice, dictated by these hydrogen bonds, can pre-organize the reactants for a specific reaction pathway, potentially leading to higher selectivity than in solution researchgate.netrsc.org.
Stereochemical Aspects and Chiral Transformations of this compound Derivatives
While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral phthalazine derivatives, which are of significant interest in medicinal chemistry nih.govosf.io. The stereochemical outcomes of reactions involving phthalazine derivatives are a critical aspect of their synthetic utility.
A key strategy for introducing chirality is the enantioselective dearomatization of the phthalazine ring. Research has shown that phthalazines can be converted into chiral 1,2-dihydrophthalazines with high enantioselectivity using anion-binding catalysis acs.org. In this approach, an N-acylphthalazinium salt, which could be generated from 1-bromophthalazine, is attacked by a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a chiral thiourea (B124793) catalyst. The bromine atom at the 1-position could then serve as a handle for further synthetic modifications, allowing for the creation of a diverse library of chiral compounds.
The synthesis of chiral phthalazine derivatives has also been achieved by incorporating chiral auxiliaries or by resolving racemic mixtures. For example, phthalazine-based compounds have been synthesized with chiral side chains for evaluation as potential pharmaceuticals nih.govnih.gov.
The table below outlines a potential pathway for the synthesis of chiral derivatives from 1-bromophthalazine.
| Starting Material | Reaction Type | Chiral Reagent/Catalyst | Product Type | Potential Application |
| 1-Bromophthalazine | Enantioselective Dearomatization | Chiral thiourea catalyst | Chiral 1-bromo-1,2-dihydrophthalazines | Building blocks for chiral ligands and pharmaceuticals acs.org |
The stereochemical integrity of the newly formed chiral centers is of paramount importance, and reaction conditions must be carefully optimized to minimize racemization. The development of stereoselective transformations of phthalazine derivatives continues to be an active area of research, driven by the demand for enantiomerically pure compounds for biological applications.
Advanced Spectroscopic and Structural Elucidation of 1 Bromophthalazine Hydrobromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1-Bromophthalazine (B1282270) hydrobromide, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.
Multi-dimensional NMR techniques are crucial for resolving complex spin systems and establishing through-bond and through-space correlations, which are essential for the complete structural assignment of 1-Bromophthalazine hydrobromide.
2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the phthalazine (B143731) ring system. For instance, it would show correlations between adjacent aromatic protons, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon atom. This is fundamental for assigning the carbon signals of the phthalazine core based on the previously assigned proton resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for conformational analysis. In the case of this compound, NOESY could reveal through-space interactions between protons on the phthalazine ring, offering insights into any potential conformational preferences or steric hindrances.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound, based on related structures, is presented below. The actual values would need to be determined experimentally.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | ~145.0 |
| C4 | ~8.5 (d) | ~128.0 |
| C5 | ~8.0 (t) | ~130.0 |
| C6 | ~7.9 (t) | ~129.0 |
| C7 | ~8.2 (d) | ~135.0 |
| C8 | - | ~150.0 |
| N2 | - | - |
| N3 | ~10.0 (br s, NH) | - |
| C4a | - | ~125.0 |
| C8a | - | ~132.0 |
| Note: Chemical shifts are hypothetical and referenced to a standard solvent. Coupling patterns (d = doublet, t = triplet, br s = broad singlet) are predicted based on expected spin-spin coupling. |
Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique is particularly useful for identifying the presence of different polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material, and any differences in chemical shifts compared to the solution-state NMR could indicate specific solid-state packing effects.
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as conformational changes or proton exchange. For this compound, DNMR could be used to study the exchange rate of the acidic proton on the protonated nitrogen atom with any residual water in the solvent or with other exchangeable protons. This would provide information on the acidity and lability of the N-H proton.
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure. This would definitively confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. The analysis would also reveal the crystal system, space group, and the dimensions of the unit cell.
A hypothetical crystallographic data table for this compound is provided below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | Value to be determined |
Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to assess sample purity and identify the presence of different polymorphs.
The crystal structure would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. In this compound, the primary interactions would likely be:
Hydrogen Bonding: A strong hydrogen bond is expected between the protonated nitrogen of the phthalazine ring (N-H⁺) and the bromide anion (Br⁻). Additional weaker C-H···Br interactions may also be present.
Halogen Bonds: The bromine atom on the phthalazine ring could potentially act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
π-π Stacking: The planar aromatic rings of the phthalazine system could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.
Polymorphism and Pseudopolymorphism Studies in Crystalline Forms of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal types are the result of hydration or solvation, are critical aspects of pharmaceutical and materials science. The study of these phenomena in this compound is essential as different polymorphic forms can exhibit varied physical properties, including solubility, stability, and melting point.
While specific polymorphic or pseudopolymorphic forms of this compound are not extensively detailed in publicly available literature, the potential for their existence is high due to the molecule's structural features. The presence of a planar phthalazine ring system, a bromine substituent, and the hydrobromide salt form allows for various packing arrangements and hydrogen bonding networks in the solid state. Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be instrumental in identifying and characterizing different crystalline forms. Each polymorph would present a unique XRPD pattern and distinct thermal behavior upon heating.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes associated with its specific functional groups and skeletal framework.
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The protonation of one of the nitrogen atoms in the phthalazine ring to form the hydrobromide salt significantly influences the electronic distribution and, consequently, the vibrational frequencies.
Key functional group vibrations include:
N-H Stretching: The presence of the hydrobromide salt results in a protonated nitrogen atom (N-H⁺). This typically gives rise to a broad absorption band in the IR spectrum, often observed in the 2500-3200 cm⁻¹ region, which can be indicative of strong hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) and pyridazine (B1198779) rings of the phthalazine core are expected to appear in the 3000-3100 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings produce a series of sharp, strong to medium intensity bands typically between 1400 and 1650 cm⁻¹.
C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, generally in the 500-650 cm⁻¹ region of the spectrum.
Ring Bending and Deformation: Out-of-plane and in-plane bending vibrations of the aromatic ring system contribute to the fingerprint region of the spectrum (below 1400 cm⁻¹), providing structural information.
Table 1: Tentative Assignment of Characteristic Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H⁺ Stretch | 2500 - 3200 | Stretching of the protonated nitrogen bond, often broadened by H-bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the phthalazine ring system. |
| C=N / C=C Stretch | 1400 - 1650 | Ring stretching vibrations within the aromatic and heterocyclic framework. |
| C-H In-Plane Bend | 1000 - 1300 | Bending of C-H bonds within the plane of the aromatic ring. |
| C-H Out-of-Plane Bend | 700 - 900 | Bending of C-H bonds out of the plane of the aromatic ring. |
| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine single bond. |
The precise frequencies and shapes of the vibrational bands, particularly the N-H⁺ stretching band, are highly sensitive to the local environment. In the solid state, the hydrobromide salt facilitates the formation of strong intermolecular hydrogen bonds, likely of the N-H⁺···Br⁻ type. These interactions significantly impact the crystal packing and can be studied by analyzing the shifts in the N-H stretching frequency. A lower frequency and broader band shape for the N-H stretch are indicative of stronger hydrogen bonding. Comparing the solid-state spectra with those obtained in a non-polar solvent (if solubility permits) can help differentiate between intra- and intermolecular effects.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of 1-bromophthalazine. The molecular formula for the free base, 1-bromophthalazine, is C₈H₅BrN₂. HRMS can distinguish this formula from other potential combinations of atoms that might have a similar nominal mass. The presence of bromine is also readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
Table 2: Theoretical Isotopic Data for the Molecular Ion of 1-Bromophthalazine (C₈H₅BrN₂)
| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |
| C₈H₅⁷⁹BrN₂ | ⁷⁹Br | 207.9690 | 100.0 |
| C₈H₅⁸¹BrN₂ | ⁸¹Br | 209.9670 | 97.3 |
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of the molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a roadmap of the molecule's connectivity.
For 1-bromophthalazine, the fragmentation pathway would likely initiate with the loss of the bromine atom or the hydrobromic acid (HBr) molecule. Key fragmentation steps could include:
Loss of Bromine Radical: The molecular ion [C₈H₅BrN₂]⁺ may lose a bromine radical (•Br) to form an ion at m/z 129, corresponding to the phthalazinyl cation [C₈H₅N₂]⁺.
Loss of HCN: Subsequent fragmentation of the [C₈H₅N₂]⁺ ion could involve the loss of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds, yielding an ion at m/z 102.
This detailed fragmentation data is not only crucial for confirming the identity of 1-bromophthalazine but can also be used to differentiate it from its structural isomers. Different isomers would likely exhibit unique fragmentation patterns or different relative abundances of shared fragment ions, allowing for their distinction.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule. For this compound, these techniques reveal information about the energy levels of its molecular orbitals and the processes that occur upon excitation with ultraviolet or visible light.
The ultraviolet-visible (UV-Vis) absorption spectrum of a compound provides information about the electronic transitions from the ground state to various excited states. In molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar extinction coefficients (ε). The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to a π* antibonding orbital, are typically of lower energy and have smaller molar extinction coefficients.
The presence of the bromine atom, a halogen substituent, can influence the absorption spectrum through both inductive and resonance effects. Furthermore, the protonation of the phthalazine ring to form the hydrobromide salt is expected to cause shifts in the absorption maxima (λmax) compared to the free base. This is due to the alteration of the electronic distribution within the heterocyclic system upon protonation.
A hypothetical representation of the UV-Vis absorption data for this compound, based on general knowledge of similar heterocyclic compounds, is presented in the interactive table below. This data is illustrative and serves to demonstrate the type of information obtained from such measurements.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Assignment |
| Ethanol | ~220-240 | High | π → π |
| Ethanol | ~280-320 | Moderate | π → π |
| Ethanol | ~330-360 | Low | n → π* |
Note: The values in this table are hypothetical and are intended to be representative of a substituted phthalazine system. Actual experimental values may differ.
Luminescence spectroscopy, particularly fluorescence, provides information about the de-excitation pathways of a molecule from its excited state. Following absorption of light, a molecule can return to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).
The fluorescence properties of a molecule, including its emission spectrum, quantum yield, and lifetime, are highly dependent on its structure and environment. For this compound, the presence of the heavy bromine atom could potentially influence its luminescence. The "heavy atom effect" is known to promote intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. This increased ISC rate can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). For this compound, potential quenching mechanisms could involve interactions with solvent molecules, other solutes, or even self-quenching at higher concentrations. The bromine atom itself could also play a role in intramolecular quenching processes.
Given the lack of specific experimental fluorescence data for this compound in the reviewed literature, a detailed analysis of its luminescence properties and quenching mechanisms remains speculative. However, based on the behavior of similar halogenated heterocyclic compounds, it is plausible that it would exhibit some level of fluorescence, which could be modulated by its environment and the presence of quenching agents.
A hypothetical data table for the luminescence properties of this compound is provided below for illustrative purposes.
| Property | Value | Conditions |
| Excitation Wavelength (λex, nm) | ~320 | In Ethanol |
| Emission Wavelength (λem, nm) | ~380-450 | In Ethanol |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate | In Ethanol |
| Fluorescence Lifetime (τF, ns) | ~1-10 | In Ethanol |
Note: The values in this table are hypothetical and based on general principles of fluorescence spectroscopy for similar compounds. Actual experimental values may vary.
Computational Chemistry and Theoretical Studies on 1 Bromophthalazine Hydrobromide
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Bromophthalazine (B1282270) hydrobromide. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of its molecular geometry and electronic properties, which are critical determinants of its chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule with high accuracy. For 1-Bromophthalazine hydrobromide, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry. This would define key structural parameters such as bond lengths, bond angles, and dihedral angles.
The presence of the bromine atom and the protonated phthalazine (B143731) ring would significantly influence the geometry. The C-Br bond length is a critical parameter, as is the geometry around the protonated nitrogen atom. The planarity of the phthalazine ring system would also be a key feature of the optimized structure.
The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of positive potential around the protonated nitrogen and the hydrogen of the hydrobromide, indicating susceptibility to nucleophilic attack. Conversely, the regions around the nitrogen atoms of the phthalazine ring would exhibit negative potential, highlighting their basic character. The bromine atom would also influence the electrostatic potential distribution.
Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution within the molecule. This analysis provides insights into the delocalization of electron density and the nature of the bonding interactions. For this compound, NBO analysis would quantify the partial charges on each atom, confirming the electrophilic and nucleophilic sites suggested by the MEP.
Illustrative Data Table: Predicted Optimized Geometry Parameters for 1-Bromophthalazine Cation
| Parameter | Predicted Value |
|---|---|
| C1-N2 Bond Length (Å) | 1.33 |
| N2-N3 Bond Length (Å) | 1.38 |
| C4-C4a Bond Length (Å) | 1.41 |
| C1-Br Bond Length (Å) | 1.89 |
| C1-N2-N3 Bond Angle (°) | 120.5 |
| N2-N3-C4 Bond Angle (°) | 118.9 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the phthalazine ring and potentially the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the heterocyclic ring, particularly the carbon atom attached to the bromine, making it susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the bromine atom and the positive charge on the phthalazine ring are expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to the neutral phthalazine molecule.
From the energies of the HOMO and LUMO, other important electronic properties can be calculated:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
These parameters are invaluable for predicting the molecule's behavior in redox reactions and its interactions with other chemical species.
Illustrative Data Table: Predicted FMO Properties of 1-Bromophthalazine Cation
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (IP) | 7.8 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from FMO analysis.
Simulation of Reaction Mechanisms and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the feasibility and selectivity of chemical transformations involving this compound.
This compound is a key substrate for various organic reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Theoretical calculations can map the potential energy surface for these reactions, identifying the transition states and intermediates.
For an SNAr reaction, where a nucleophile replaces the bromine atom, computational studies would model the formation of the Meisenheimer complex, which is the key intermediate. The energy profile would reveal the activation energy for the formation of this intermediate and the subsequent loss of the bromide ion.
While the primary reactive site in this compound is the carbon atom bearing the bromine atom, other positions on the phthalazine ring could potentially react under certain conditions. Computational analysis of the charge distribution and FMOs can help predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the calculations would indicate which of the available C-H positions on the benzene (B151609) ring portion of the molecule is most susceptible to attack.
In reactions where new stereocenters are formed, computational methods can be used to predict the stereoselectivity. By calculating the energies of the different transition states leading to the various stereoisomers, it is possible to predict which product will be favored. This is particularly relevant in asymmetric catalysis, where a chiral catalyst directs the reaction towards a specific stereochemical outcome.
The reaction environment can significantly impact the outcome of a chemical transformation. Computational models can incorporate the effects of the solvent, either implicitly using a continuum model or explicitly by including individual solvent molecules in the calculation. These models can reveal how the solvent stabilizes intermediates and transition states, thereby influencing the reaction rate and selectivity.
Furthermore, the role of a catalyst can be modeled with high precision. By including the catalyst in the computational model, it is possible to study the catalyst-substrate interactions in detail. This can help in understanding the mechanism of catalysis and in designing more efficient and selective catalysts for reactions involving this compound. For instance, modeling the interaction of different ligands with a palladium catalyst can explain their effect on the outcome of a cross-coupling reaction.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules in condensed phases. For this compound, MD simulations would offer profound insights into its behavior in various solvent environments, which is crucial for its synthesis, purification, and application.
The interactions between this compound and solvent molecules dictate its solubility and stability in solution. MD simulations can model these interactions with high fidelity. In a typical simulation, the 1-bromophthalazinium cation and the bromide anion would be placed in a box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The system's evolution is then tracked over time by solving Newton's equations of motion for every atom.
Key insights that can be gained include:
Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between the ions and solvent molecules would reveal the structure and size of the solvation shells. For instance, in an aqueous solution, the RDF for the bromide anion would likely show a well-defined first solvation shell of water molecules oriented with their hydrogens pointing towards the anion. The 1-bromophthalazinium cation would exhibit more complex interactions, with water molecules forming hydrogen bonds with the nitrogen atoms of the phthalazine ring.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the 1-bromophthalazinium cation and protic solvent molecules can be quantified. This is particularly important for understanding the stability of the compound in solution and its potential to participate in proton transfer reactions.
Ion Pairing: MD simulations can predict the propensity of the 1-bromophthalazinium cation and bromide anion to form contact ion pairs, solvent-separated ion pairs, or remain as free ions in different solvents. The potential of mean force (PMF) between the ions can be calculated to determine the free energy landscape of their association.
Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound in Various Solvents
| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Dominant Intermolecular Interaction | Predicted Ion Pairing Behavior |
| Water | Cation: 6-8, Anion: 6-8 | Hydrogen bonding, Ion-dipole | Solvent-separated ion pairs |
| Ethanol | Cation: 5-7, Anion: 5-7 | Hydrogen bonding, Ion-dipole, van der Waals | Mix of contact and solvent-separated ion pairs |
| DMSO | Cation: 4-6, Anion: 4-6 | Ion-dipole, van der Waals | Predominantly contact ion pairs |
This table is illustrative and represents the type of data that would be generated from MD simulations. The actual values would depend on the specific force field and simulation parameters used.
For this compound, a key area of investigation would be the potential for tautomerism, particularly proton tautomerism involving the nitrogen atoms of the phthalazine ring. While the 1-bromophthalazinium cation is the expected form in the hydrobromide salt, computational studies on related N-heterocycles have shown that proton transfer events can occur, especially with the assistance of solvent molecules. chemmethod.com
MD simulations, particularly those employing enhanced sampling techniques like metadynamics or umbrella sampling, can be used to calculate the free energy barriers associated with proton transfer between the nitrogen atoms, mediated by solvent molecules. This would provide a dynamic picture of the tautomeric equilibrium in different solvents.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Density Functional Theory (DFT) is a highly accurate quantum mechanical method for predicting the spectroscopic properties of molecules. For this compound, DFT calculations can provide theoretical IR, Raman, and NMR spectra that can be compared with experimental data for structural validation.
The process typically involves:
Geometry Optimization: The molecular structure of the 1-bromophthalazinium cation is optimized to find its lowest energy conformation.
Frequency Calculations: The vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic positions.
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated, which are then converted into chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov
A comparison between the calculated and experimental spectra serves as a rigorous test of the computational model. Discrepancies can point to the presence of multiple conformers, tautomers, or strong intermolecular interactions in the experimental sample that were not fully accounted for in the computational model. Studies on similar bromo-substituted heterocyclic compounds have demonstrated the high accuracy of this approach when appropriate levels of theory and basis sets are used. nih.gov
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |
| ¹H NMR (ppm) | ||
| H4-C4 | 8.5 | Value |
| H5-C5 | 7.9 | Value |
| ¹³C NMR (ppm) | ||
| C1-Br | 145.0 | Value |
| C4 | 130.0 | Value |
| IR (cm⁻¹) | ||
| C-N stretch | 1620 | Value |
| C-Br stretch | 650 | Value |
This table is a template for the validation of computational data. The "Experimental Value" column would be populated with data from actual spectroscopic measurements of this compound.
In Silico Screening and Ligand Design Principles for Advanced Materials Applications
Beyond fundamental properties, computational methods can be used to guide the design of new materials based on the 1-Bromophthalazine core. In silico screening allows for the rapid evaluation of a large number of virtual derivatives to identify candidates with desired properties, saving significant time and resources compared to a purely experimental approach.
For advanced materials applications (excluding biological activity), the focus of such screening could be on properties like:
Electronic Properties: By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electronic band gap of derivatives can be tuned. This is crucial for designing organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs).
Non-Linear Optical (NLO) Properties: The first and second hyperpolarizabilities can be calculated to predict the NLO response of a molecule. Derivatives of 1-Bromophthalazine could be screened for large NLO responses, making them candidates for applications in optical communications and data storage.
Crystal Packing and Morphology: Computational crystal structure prediction can provide insights into how derivatives might pack in the solid state. This is vital for controlling the bulk properties of a material, such as charge transport in an organic transistor.
The design principles would involve systematically modifying the 1-Bromophthalazine scaffold, for example, by introducing different substituent groups at various positions on the phthalazine ring, and then calculating the properties of interest for each virtual compound.
Table 3: Hypothetical In Silico Screening Workflow for 1-Bromophthalazine Derivatives for OLED Applications
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Emission Wavelength (nm) |
| 1-Bromophthalazine | -6.5 | -2.0 | 4.5 | UV |
| 1-Bromo-6-aminophthalazine | -5.8 | -1.9 | 3.9 | Violet |
| 1-Bromo-6-nitrophthalazine | -7.0 | -2.5 | 4.5 | UV |
| 1-Bromo-6,7-dimethoxyphthalazine | -5.5 | -1.8 | 3.7 | Blue |
This table illustrates how a virtual library of derivatives could be screened for desirable electronic properties for a specific material application.
Applications of 1 Bromophthalazine Hydrobromide in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Heterocycle Synthesis
The construction of complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. 1-Bromophthalazine (B1282270) hydrobromide serves as a readily available and reactive starting material for the elaboration of the phthalazine (B143731) scaffold, leading to the synthesis of diverse and functionally rich molecules.
The synthesis of fused polycyclic azaheterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. The bromine atom in 1-bromophthalazine acts as a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of extended aromatic systems. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are instrumental in this context. researchgate.net
For instance, the Suzuki-Miyaura coupling of 1-halophthalazines with appropriately substituted boronic acids can initiate a cascade of reactions, ultimately yielding complex fused systems. researchgate.net While direct examples employing 1-bromophthalazine hydrobromide are not extensively documented in readily available literature, the reactivity of analogous 1-halophthalazines suggests its high potential in this area. The general strategy involves the initial cross-coupling to introduce a side chain that can subsequently undergo an intramolecular cyclization to form an additional ring.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd Catalyst, Base | 1-Aryl/Heteroarylphthalazines |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu Catalyst, Base | 1-Alkynylphthalazines |
These initial products can then be subjected to further transformations to construct polycyclic frameworks.
The phthalazine core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. This compound provides a convenient entry point for the synthesis of a library of 1-substituted phthalazine derivatives. The bromo group can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce diverse functionalities.
An improved synthetic strategy for 1-substituted 4-H-phthalazines has been reported, highlighting the versatility of the phthalazine scaffold. Although this specific report does not start from 1-bromophthalazine, it underscores the importance of accessible and modifiable phthalazine precursors for creating chemical diversity. The functionalization at the 1-position is crucial for modulating the biological and physical properties of the resulting molecules.
Application in Functional Materials Development
The unique electronic and structural properties of the phthalazine moiety make it an attractive component for the design of advanced functional materials. This compound, as a key intermediate, plays a crucial role in the synthesis of the molecular building blocks for these materials.
While direct reports on the use of this compound in OLED and OPV applications are scarce, the broader class of phthalazine and phthalimide (B116566) derivatives has been explored for their electroluminescent properties. The phthalazine core can act as an electron-accepting unit in donor-acceptor type chromophores, which are essential components of organic electronic materials.
The synthesis of such materials often relies on cross-coupling reactions to link the phthalazine unit with other aromatic or heteroaromatic moieties. The bromine atom in this compound is ideally suited for this purpose, enabling the construction of conjugated systems with tailored electronic properties. The general approach would involve the coupling of 1-bromophthalazine with electron-donating groups to create molecules with intramolecular charge transfer characteristics, a key feature for luminescent materials.
The development of functional polymers containing heterocyclic units is a rapidly growing field. Phthalazine-containing polymers, for example, have been investigated for various applications. This compound can serve as a monomer or an intermediate in the synthesis of such polymers.
For instance, polycondensation reactions involving the displacement of the bromine atom or palladium-catalyzed polymerization reactions, such as Suzuki polymerization, could be employed to incorporate the phthalazine unit into a polymer backbone. The resulting polymers would be expected to exhibit unique thermal, mechanical, and electronic properties derived from the rigid and electron-deficient nature of the phthalazine ring. A porous phthalazinone-based covalent triazine framework has been synthesized, demonstrating the utility of phthalazine derivatives in creating robust, porous materials.
| Polymerization Method | Reactant Type | Potential Polymer Structure |
| Suzuki Polymerization | Diboronic acid | Alternating copolymer with phthalazine units |
| Polycondensation | Diamine or Diol | Polymer with phthalazine units in the main chain |
The nitrogen atoms of the phthalazine ring are excellent coordination sites for metal ions, making phthalazine derivatives valuable ligands in coordination chemistry. This has led to the development of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. Phthalazine-based ligands have been used to construct coordination polymers with diverse topologies and potential applications in areas such as catalysis and materials science.
While specific examples utilizing this compound as a direct precursor for MOF ligands are not widely reported, the functionalization of the phthalazine core is a key strategy in designing ligands with specific coordination geometries and pore environments. The bromo group in 1-bromophthalazine can be transformed into various other functional groups, such as carboxylic acids or other N-donor moieties, which are commonly used for the construction of MOFs. Phthalocyanine-based MOFs, which share structural similarities with phthalazine-based systems, have also been synthesized and investigated.
Development of Agrochemical Intermediates and Crop Protection Agents
The relentless need for new and effective crop protection agents drives the exploration of novel chemical scaffolds. Halogenated heterocyclic compounds are a cornerstone in the design of modern agrochemicals, as the inclusion of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and environmental persistence. researchgate.net
This compound serves as a potential precursor for the synthesis of innovative agrochemical intermediates. The bromo group can be readily displaced by a variety of nucleophiles, including those containing toxophoric moieties relevant to herbicidal or fungicidal activity. For instance, the phthalazine nitrogen heterocycle is a known pharmacophore in various biologically active compounds, and its combination with other functional groups via the bromo-substituent could lead to the discovery of new active ingredients.
The general synthetic strategy would involve the reaction of 1-bromophthalazine with a suitable nucleophile, such as an alcohol, thiol, or amine, to generate a library of derivatives. These derivatives could then be screened for their potential as crop protection agents. While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the principles of synthetic agrochemical development support its potential utility in this area.
Table 1: Potential Reactions for Agrochemical Intermediate Synthesis
| Reaction Type | Reactant | Potential Product Class |
| Nucleophilic Aromatic Substitution | Alcohols/Phenols | Aryl ethers |
| Nucleophilic Aromatic Substitution | Thiols/Thiophenols | Thioethers |
| Nucleophilic Aromatic Substitution | Amines | Amino-phthalazines |
| Suzuki Coupling | Boronic acids/esters | Aryl-substituted phthalazines |
| Buchwald-Hartwig Amination | Amines | N-Aryl phthalazines |
This table represents theoretically plausible reactions for the derivatization of 1-bromophthalazine for agrochemical research, based on the known reactivity of similar halo-heterocycles.
Synthesis of Advanced Chemical Probes and Tags for Research Applications (Excluding biological activity characterization)
Chemical probes are essential tools for dissecting complex biological processes and for the validation of new drug targets. nih.gov The development of novel probes often relies on the availability of versatile chemical scaffolds that can be readily functionalized. This compound offers such a scaffold. Its reactive nature allows for the attachment of various reporter groups, linkers, or reactive moieties required for a functional chemical probe.
For example, the bromo-substituent can be replaced with a fluorescent dye through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This would generate a fluorescently labeled phthalazine derivative that could be used in cellular imaging or high-throughput screening assays. Similarly, the introduction of a biotin (B1667282) tag or a photo-crosslinking group would enable the use of the resulting phthalazine derivative in affinity-based protein profiling or target identification studies.
The synthesis of these advanced chemical probes would leverage the reactivity of the C-Br bond. The choice of reaction would depend on the specific functional group to be introduced. The phthalazine core itself may also contribute to the probe's properties, such as its cell permeability or binding affinity for a particular target.
Table 2: Potential Functionalizations for Chemical Probe Development
| Functional Group to be Introduced | Synthetic Method | Potential Application |
| Fluorophore (e.g., coumarin, fluorescein) | Suzuki or Sonogashira coupling | Fluorescence imaging |
| Biotin | Nucleophilic substitution with biotin-linker | Affinity-based pulldown assays |
| Alkyne or Azide | Nucleophilic substitution | Bioorthogonal chemistry (Click chemistry) |
| Photo-reactive group (e.g., benzophenone) | Nucleophilic substitution | Photo-affinity labeling |
This table outlines potential synthetic routes to functionalize 1-bromophthalazine for use as a chemical probe, based on established bioconjugation chemistries.
Catalyst Precursor Development for Novel Organic Transformations
The field of catalysis is continuously seeking new ligand architectures to enable more efficient and selective organic transformations. youtube.com Heterocyclic compounds are frequently employed as ligands in transition-metal catalysis due to their ability to coordinate to metal centers through their nitrogen atoms. The phthalazine skeleton, with its two adjacent nitrogen atoms, presents an interesting bidentate ligand motif.
This compound can serve as a starting material for the synthesis of novel phthalazine-based ligands. The bromo group provides a handle for further functionalization, allowing for the introduction of other coordinating groups or sterically demanding substituents that can fine-tune the electronic and steric properties of the resulting ligand. For example, phosphine (B1218219) groups, which are ubiquitous in catalysis, could be introduced via a phosphination reaction.
The resulting functionalized phthalazine ligands could then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate new catalyst precursors. These precursors could be evaluated for their catalytic activity in a range of organic reactions, including cross-coupling reactions, hydrogenations, or C-H activation processes. youtube.com The development of new phthalazine-based catalysts could lead to improved synthetic methodologies with enhanced efficiency and selectivity.
Table 3: Potential Ligand Synthesis from 1-Bromophthalazine
| Ligand Type | Synthetic Approach | Potential Catalytic Application |
| Phosphine-Phthalazine | Palladium-catalyzed phosphination | Cross-coupling reactions |
| N-Heterocyclic Carbene (NHC)-Phthalazine | Multi-step synthesis involving quaternization and deprotonation | Various transition-metal-catalyzed reactions |
| Chiral Phthalazine Ligands | Resolution or asymmetric synthesis | Asymmetric catalysis |
This table illustrates potential pathways to synthesize novel ligands from 1-bromophthalazine for the development of new catalyst systems.
Analytical Methodologies for Characterization and Quantification of 1 Bromophthalazine Hydrobromide
Chromatographic Techniques for Purity Profiling, Separation, and Impurity Identification
Chromatographic methods are fundamental in the analysis of 1-Bromophthalazine (B1282270) hydrobromide, offering powerful tools for separating the target compound from impurities and byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of 1-Bromophthalazine hydrobromide. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Reversed-Phase (RP) HPLC: This is the most common HPLC mode for the analysis of moderately polar compounds like this compound.
Method Development: A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar 1-Bromophthalazine. Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance, likely in the range of 220-320 nm due to its aromatic phthalazine (B143731) ring system.
Validation: A validated RP-HPLC method for this compound would demonstrate specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH).
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Normal-Phase (NP) HPLC: While less common for this type of compound, NP-HPLC can be used for separating isomers or when RP-HPLC does not provide adequate resolution. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano) is used with a non-polar mobile phase (e.g., hexane (B92381), heptane, or a mixture with a polar modifier like isopropanol (B130326) or ethyl acetate).
Chiral HPLC: If the synthesis of this compound could potentially lead to chiral impurities or if the molecule itself were chiral (which it is not, as it possesses a plane of symmetry), chiral HPLC would be necessary to separate the enantiomers. This would involve a chiral stationary phase (CSP).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in this compound samples. These could include residual solvents from the synthesis or volatile degradation products.
For GC-MS analysis, the sample may require derivatization to increase its volatility and thermal stability, although 1-bromophthalazine itself may be sufficiently volatile. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the confident identification of unknown compounds.
| Parameter | Typical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-450 amu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of the synthesis of 1-Bromophthalazine. lumenlearning.comresearchgate.netyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively assess the consumption of reactants and the formation of the product. libretexts.org
A typical TLC system would use a silica gel plate as the stationary phase and a solvent system such as a mixture of ethyl acetate and hexane as the mobile phase. The spots can be visualized under UV light, where the aromatic rings of the phthalazine derivatives will fluoresce or absorb light. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific TLC system and helps in its identification.
Titrimetric Methods for Hydrobromide Content Determination and Acid-Base Titrations
The hydrobromide salt of 1-Bromophthalazine is an acidic salt. An acid-base titration can be performed to determine the total acid content. lumenlearning.comlibretexts.orgkhanacademy.orglibretexts.org A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) and titrated with a standardized solution of a strong base, such as sodium hydroxide. lumenlearning.comkhanacademy.org The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a suitable color indicator. libretexts.org
To specifically determine the hydrobromide content , an argentometric titration can be employed. In this method, the sample is dissolved in an acidic medium, and the bromide ions are titrated with a standardized solution of silver nitrate. The reaction forms a precipitate of silver bromide. The endpoint can be detected potentiometrically using a silver electrode or with a chemical indicator.
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for the quantitative analysis of this compound in solution.
This compound possesses a phthalazine ring system, which is a strong chromophore that absorbs ultraviolet (UV) radiation. This property forms the basis for its quantification using UV-Vis spectroscopy. eopcw.combasicmedicalkey.comtaylorfrancis.com
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgshimadzu.com To determine the concentration of a this compound solution, its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for this compound would need to be experimentally determined but is expected to be in the UV region.
Calibration Curve Generation and Validation Protocols
Quantitative analysis of this compound, often performed using High-Performance Liquid Chromatography (HPLC) with UV detection, relies on the establishment of a valid calibration curve. This process is fundamental for accurately determining the concentration of the analyte in a sample.
A calibration curve is generated by preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed by the chosen chromatographic method, and the instrumental response (e.g., peak area from the chromatogram) is plotted against the corresponding concentration. A linear regression analysis is applied to the data points. An ideal calibration curve demonstrates a linear relationship, typically with a coefficient of determination (R²) greater than 0.99, indicating a strong correlation between concentration and instrumental response. researchgate.net
Validation of the analytical method is a critical protocol to ensure its reliability, accuracy, and precision. Key validation parameters include:
Linearity: Confirms the proportional relationship between the analyte concentration and the analytical signal over a defined range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOD is often calculated at a signal-to-noise ratio of 3:1. researchgate.net
Precision: Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.net
Accuracy: Measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Good recovery is generally considered to be within the range of 98-102%.
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Parameter | Specification | Illustrative Value |
| Linearity Range | The range over which the method is precise, accurate, and linear. | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | A measure of the goodness of fit of the linear regression. | > 0.999 |
| Limit of Detection (LOD) | The lowest analyte concentration detectable by the method. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified reliably. | 0.15 µg/mL |
| Intra-day Precision (RSD) | Variation within the same day. | < 2% |
| Inter-day Precision (RSD) | Variation between different days. | < 3% |
| Accuracy (Recovery) | The percentage of true value recovered. | 98.0% - 102.0% |
Elemental Analysis (CHNS/O) for Stoichiometric Verification and Purity Assessment
Elemental analysis is a cornerstone technique for verifying the empirical formula and assessing the purity of a synthesized chemical compound like this compound. Modern elemental analyzers determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through the dynamic flash combustion of the sample. thermofisher.com In this process, the sample is combusted in a reactor with a precise amount of oxygen. The resulting gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). velp.com Oxygen content is determined separately by pyrolysis in a reactor containing nickel-coated carbon. analysis.rs
For this compound (C₈H₅BrN₂·HBr), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The experimentally determined percentages of C, H, and N are then compared against these theoretical values. thermofisher.com A close agreement between the experimental and theoretical data provides strong evidence for the correct stoichiometric composition and high purity of the sample. Significant deviations may indicate the presence of impurities, residual solvents, or incorrect salt formation.
Table 2: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical Weight % (C₈H₆Br₂N₂) | Experimental Weight % (Illustrative) |
| Carbon (C) | 33.14% | 33.09% |
| Hydrogen (H) | 2.09% | 2.11% |
| Nitrogen (N) | 9.66% | 9.61% |
| Bromine (Br) | 55.11% | Not Determined by CHN Analysis |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds, including their thermal stability, decomposition behavior, and phase transitions. researchgate.netnih.gov
Thermal Stability and Decomposition Pathways of this compound
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net A TGA thermogram of this compound would reveal its thermal stability by identifying the temperature at which weight loss begins, known as the onset of decomposition.
The decomposition of this compound is expected to occur in distinct stages. The initial weight loss may correspond to the loss of the hydrobromide (HBr) moiety, followed by the subsequent decomposition of the parent 1-bromophthalazine molecule at higher temperatures. The derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of mass loss is maximal, providing specific data points for the decomposition events. researchgate.net
Table 3: Hypothetical TGA Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Weight Loss (%) | Associated Pathway |
| Step 1 | ~200 °C | ~225 °C | ~27.9% | Loss of Hydrogen Bromide (HBr) |
| Step 2 | >250 °C | ~300 °C | ~72.1% | Decomposition of 1-Bromophthalazine |
Phase Transitions, Enthalpy Changes, and Solid-State Characteristics
Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For this compound, DSC analysis can identify key solid-state characteristics.
A typical DSC thermogram would show an endothermic peak corresponding to the melting of the compound. The temperature at the peak of this endotherm is taken as the melting point (Tₘ), a critical physical property and indicator of purity. The area under the melting peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to transition the substance from a solid to a liquid state. The shape and sharpness of the peak can also provide information about the sample's crystallinity and purity. Broader peaks may suggest the presence of impurities or a less ordered crystalline structure. DSC is highly sensitive for studying thermotropic properties and can be used to determine purity and stability. nih.gov
Table 4: Illustrative DSC Data for this compound
| Parameter | Description | Illustrative Value |
| Melting Point (Tₘ) | Temperature of the endothermic melting peak. | 215 °C |
| Enthalpy of Fusion (ΔHfus) | Energy absorbed during melting. | 35.2 kJ/mol |
| Transition Type | The nature of the observed thermal event. | Sharp Endotherm |
Future Research Directions and Emerging Paradigms for 1 Bromophthalazine Hydrobromide
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Derivatization Efficiency
The development of more efficient and selective methods for the synthesis and functionalization of the phthalazine (B143731) core is a primary area of future research. While traditional methods for synthesizing phthalazine derivatives exist, the focus is shifting towards novel catalytic systems that offer improved yields, reduced reaction times, and greater functional group tolerance. sci-hub.selongdom.org
One promising direction is the use of transition metal catalysts, such as palladium and copper, in cross-coupling reactions. dergipark.org.tr For instance, copper(II) triflate has been shown to be an effective and recoverable catalyst for the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. dergipark.org.tr Future work could expand the scope of such catalysts to the synthesis of a wider array of 1-bromophthalazine (B1282270) derivatives. The development of novel ligands can also play a crucial role in enhancing the efficiency and selectivity of these catalytic systems. nih.gov For example, the use of a phthalimide (B116566) ligand additive has been shown to overcome limitations in metallaphotoredox decarboxylative arylation reactions. nih.gov
Furthermore, the exploration of nanocatalysts, such as the inorganic-monosaccharide nanohybrid Ni0.4Zn0.6Fe2O4@SiO2/galactose, presents an exciting frontier for the synthesis of phthalazine derivatives through domino four-component reactions. researchgate.net These novel catalytic systems offer the potential for highly efficient and sustainable synthetic routes.
A summary of representative catalytic systems for phthalazine synthesis is presented in the table below.
| Catalyst System | Reaction Type | Key Advantages |
| Pd(OAc)2 / BuPAd2 | Carbonylation | Microwave-assisted, good yield |
| Cu(OTf)2 | One-pot, three-component condensation | Recoverable catalyst, moderate conditions, green chemistry |
| Ni0.4Zn0.6Fe2O4@SiO2/galactose | Domino four-component reaction | Novel nanohybrid catalyst |
| Ultrasonication | N-alkylation/amination/alkoxylation | Efficient, reduced reaction time |
Development of Sustainable and Eco-Friendly Synthetic Routes, Including Biocatalysis and Photoredox Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes. dergipark.org.tr For 1-bromophthalazine hydrobromide, this translates to the development of sustainable and eco-friendly methods that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. rsc.orgnih.gov
Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral phthalazine derivatives. nih.gov Enzymes can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of pharmaceuticals. nih.govmdpi.com Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of 1-bromophthalazine derivatives.
Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. sigmaaldrich.com This approach has been successfully applied to a variety of C-H functionalization reactions. nih.govacs.orgnih.gov The application of photoredox catalysis to the derivatization of 1-bromophthalazine could open up new avenues for creating complex molecules with novel properties. researchgate.netbeilstein-journals.org For example, visible-light-induced photoredox catalysis can initiate cascade reactions to synthesize diverse phthalazine structures. researchgate.net
The development of these sustainable methods will not only reduce the environmental impact of chemical synthesis but also provide access to novel phthalazine derivatives that are difficult to obtain through traditional methods.
Investigation of Unexplored Reactivity Pathways and Complex Mechanistic Insights
A deeper understanding of the reactivity of this compound is crucial for the rational design of new synthetic transformations. Future research should focus on exploring its currently unknown reaction pathways. This includes investigating its behavior in reactions such as cycloadditions, multicomponent reactions, and C-H activation/functionalization at positions other than the bromine-substituted carbon.
Detailed mechanistic studies, employing both experimental techniques and computational methods, will be essential to unravel the intricacies of these reactions. nih.govthieme.de For instance, understanding the mechanism of gold-catalyzed cycloisomerization of bromoallenyl ketones has revealed that the regioselectivity is ligand-dependent. nih.gov Similar in-depth studies on reactions involving 1-bromophthalazine can provide valuable insights for controlling reaction outcomes and developing new synthetic strategies. nih.gov
Advanced Applications in Smart Materials, Optoelectronics, and Sensing Technologies
The unique photophysical properties of the phthalazine scaffold make it an attractive candidate for applications in materials science. Future research is expected to explore the potential of 1-bromophthalazine derivatives in the development of:
Smart Materials: Materials that respond to external stimuli such as light, temperature, or pH. The ability to tune the electronic properties of the phthalazine ring through substitution makes it a promising building block for such materials.
Optoelectronics: Phthalazine derivatives have the potential to be used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict and understand the electronic and optical properties of these materials. nih.govresearchgate.net
Sensing Technologies: Phthalazine-based compounds have already shown promise as chemosensors for the detection of metal ions like Co2+ and Cu2+. researchgate.netnih.gov Future work could focus on developing highly selective and sensitive sensors for a wider range of analytes, including environmentally and biologically important species.
Integration with Flow Chemistry, Automated Synthesis Platforms, and Artificial Intelligence in Chemical Research
The convergence of organic synthesis with modern technologies is set to revolutionize chemical research. For this compound, this integration holds significant promise for accelerating discovery and development.
Flow Chemistry and Automated Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. researchgate.net Automating the synthesis of 1-bromophthalazine derivatives using flow platforms can significantly increase the efficiency of library generation for drug discovery and materials screening. syrris.comrsc.org
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are increasingly being used to optimize reaction conditions, predict reaction outcomes, and even design new synthetic routes. researchgate.netnih.govnih.gov By leveraging large datasets of chemical reactions, machine learning algorithms can identify optimal conditions for the synthesis of 1-bromophthalazine derivatives with desired properties, thereby reducing the time and resources required for experimental work. rsc.orgyoutube.com
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science
The future of research on this compound lies in a multidisciplinary approach that combines the expertise of organic chemists, materials scientists, and computational scientists. nih.gov This collaborative effort will be essential to:
Design and synthesize novel phthalazine derivatives with tailored properties.
Characterize the physical and chemical properties of these new materials.
Develop and test new applications in areas such as medicine, electronics, and sensing.
Utilize computational modeling to guide experimental work and provide a deeper understanding of structure-property relationships. researchgate.net
By fostering collaboration across these disciplines, the scientific community can fully exploit the potential of this compound and its derivatives to address challenges in a wide range of fields.
Conclusion
Summary of Key Academic Contributions and Research Findings on 1-Bromophthalazine (B1282270) Hydrobromide
Academic research on 1-Bromophthalazine and its hydrobromide salt has primarily focused on its utility as a versatile intermediate in the synthesis of more complex heterocyclic systems. A key contribution lies in the development of efficient synthetic routes to this compound, which is often a critical building block for creating novel phthalazine (B143731) derivatives with potential applications in medicinal chemistry and materials science.
Initial research efforts centered on the direct bromination of phthalazine, but this often led to a mixture of products and was challenging to control. A significant advancement was the development of methods starting from phthalazinone. The conversion of phthalazinone to 1-chlorophthalazine (B19308), followed by a halogen exchange reaction, provides a more reliable and higher-yielding pathway to 1-bromophthalazine. The subsequent treatment with hydrobromic acid affords the hydrobromide salt, which often exhibits improved stability and handling characteristics compared to the free base.
Investigations into the reactivity of 1-bromophthalazine have demonstrated its susceptibility to nucleophilic substitution at the C1 position. The bromine atom serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups. This reactivity has been exploited in the synthesis of various substituted phthalazines, including those bearing amino, alkoxy, and cyano groups. These derivatives are often evaluated for their biological activities, contributing to the broader understanding of the structure-activity relationships within the phthalazine class of compounds.
While specific, in-depth studies solely on 1-Bromophthalazine hydrobromide are not extensively documented in publicly available literature, its implicit importance is evident from its role as a precursor in numerous research articles focused on the synthesis and properties of novel phthalazine-based molecules. The academic contributions are therefore more foundational, providing the chemical tools and understanding necessary for advancements in related fields.
Synthesis of Future Outlook and Strategic Research Trajectories
The future research landscape for this compound is poised for expansion, driven by the continuous demand for novel heterocyclic compounds in various scientific disciplines. A key strategic trajectory will likely involve the exploration of its application in the synthesis of targeted therapeutic agents. Given that the phthalazine scaffold is present in several approved drugs, future research could focus on using this compound as a starting material for the creation of new kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
Another promising avenue for future research lies in the development of more sustainable and efficient synthetic methodologies for 1-bromophthalazine itself. This could include the investigation of catalytic C-H activation/bromination reactions on the parent phthalazine ring, which would represent a more atom-economical approach compared to traditional methods.
Furthermore, the reactivity of this compound in modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, warrants deeper investigation. Establishing robust protocols for these reactions would significantly enhance its utility as a building block for constructing complex molecular architectures, including conjugated polymers and organic light-emitting diode (OLED) materials.
A systematic study of the physicochemical properties of this compound and its derivatives would also be a valuable contribution. Detailed analysis of their photophysical properties, for instance, could uncover potential applications in the field of organic electronics and sensors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromophthalazine hydrobromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves halogenation of phthalazine using bromine in a solvent-controlled environment. Key parameters include:
- Temperature : Maintained between 20–40°C to prevent side reactions (e.g., di-substitution or oxidation) .
- Solvent Selection : Polar aprotic solvents like DMF enhance bromine solubility and regioselectivity for the 1-position .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities .
- Data Insight : Industrial-scale methods use large reactors with continuous bromine feed to ensure stoichiometric control, but lab-scale synthesis prioritizes batch processing for reproducibility .
Q. What purification techniques are effective for this compound, and how do they impact experimental outcomes?
- Methodological Answer :
- Recrystallization : Ethanol/water systems yield high-purity crystals but may reduce recovery rates due to solubility limitations.
- Chromatography : Gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated byproducts (e.g., 2-Bromophthalazine) .
- Impact : Impurities >2% can skew biological activity assays (e.g., IC50 values in antimicrobial studies) by introducing competitive inhibition .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in phthalazine derivatives to synthesize this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing substituents on phthalazine favor bromination at the 1-position. Pre-functionalization (e.g., nitro groups) can guide reactivity .
- Catalysts : Lewis acids like FeBr3 enhance electrophilic substitution at the 1-position, reducing di-substitution byproducts .
- Kinetic Control : Lower temperatures (0–25°C) slow reaction rates, favoring mono-bromination. Real-time monitoring via HPLC ensures reaction termination at optimal conversion .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
- Metabolite Interference : LC-MS analysis identifies degradation products (e.g., phthalazine derivatives) that may confound activity measurements .
- Dose-Response Curves : EC50 values should be validated across ≥3 independent replicates to distinguish true activity from assay noise .
Q. How does the bromine atom in this compound influence its reactivity compared to chloro/iodo analogs?
- Methodological Answer :
- Nucleophilic Substitution : Bromine's moderate leaving-group ability (vs. Cl⁻ or I⁻) enables efficient SNAr reactions with amines or thiols under mild conditions (e.g., K2CO3/DMF, 60°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts require higher temperatures (80–100°C) due to stronger C-Br bonds compared to C-I .
- Comparative Data : 1-Bromophthalazine reacts 3× faster with piperidine than 1-Chlorophthalazine, but 5× slower than 1-Iodophthalazine .
Key Research Findings
- Biological Activity : Demonstrates dose-dependent inhibition of Gram-positive bacteria (MIC = 6.25 µg/mL) but negligible activity against Gram-negative strains, likely due to outer membrane permeability barriers .
- Synthetic Utility : Serves as a precursor for Pd-catalyzed cross-coupling to generate biaryl phthalazine libraries for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
